

Application Notes and Protocols for Biomimetic Calcium Phosphate Coating on PEEK Implants

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Compound of Interest

Compound Name: Calcium phosphate

Cat. No.: B3428563

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This document provides detailed application notes and experimental protocols for the biomimetic coating of **calcium phosphate** (CaP) on Polyetheretherketone (PEEK) implants. The aim is to enhance the bioactivity of PEEK, a biocompatible but bioinert polymer, to promote osseointegration for orthopedic and dental applications.

Introduction

Polyetheretherketone (PEEK) is a high-performance thermoplastic polymer increasingly used in medical implants due to its excellent mechanical properties, chemical stability, and radiolucency.^{[1][2]} However, its inherent bio-inertness limits its direct bonding to bone tissue.^[1]^{[3][4]} A biomimetic approach to coat PEEK with a layer of **calcium phosphate**, the main inorganic component of bone, can significantly improve its osteoconductive properties. This process typically involves the surface activation of PEEK followed by immersion in a simulated body fluid (SBF), a solution with ion concentrations similar to human blood plasma, to induce the precipitation of a bone-like apatite layer.

Data Presentation

The following tables summarize quantitative data from various studies on the properties of biomimetic **calcium phosphate** coatings on PEEK implants.

Table 1: Surface Roughness and Coating Thickness

PEEK Substrate	Surface Treatment	Coating Method	Average Surface Roughness (Ra, μm)	Coating Thickness (μm)	Reference
PEEK	Uncoated	-	4.271 ± 0.371	-	
PEEK	-	Biomimetic (5x SBF)	6.378 ± 0.318	13.52 ± 6.82	
Carbon-Reinforced PEEK (CFR-PEEK)	Uncoated	-	4.592 ± 0.740	-	
CFR-PEEK	-	Biomimetic (5x SBF)	5.528 ± 0.371	13.0 ± 9.58	
Titanium Alloy (for comparison)	-	Biomimetic (5x SBF)	-	20.2 ± 11.35	

Table 2: Surface Wettability (Contact Angle)

PEEK Substrate	Surface Treatment	Contact Angle (°)	Reference
PEEK	Control (untreated)	86.49 ± 1.73	
PEEK	Oxygen Plasma	25.98 ± 1.35	
PEEK	Oxygen Plasma + Calcium Ion Functionalization	58.42 ± 6.29	
PEEK	Oxygen Plasma + Phosphate and Calcium Ion Functionalization	43.03 ± 6.00	
PEEK	Sulfuric Acid Treatment	0 (Super-wetting)	

Table 3: Coating Composition (Ca/P Ratio)

PEEK Substrate	Coating Method	Ca/P Ratio	Reference
PEEK	Biomimetic (5x SBF)	1.55 ± 0.30	
CFR-PEEK	Biomimetic (5x SBF)	1.62 ± 0.06	
Titanium Alloy (for comparison)	Biomimetic (5x SBF)	1.73 ± 0.12	
PEEK	RF Magnetron Sputtering (10-600 min)	~0.85	

Table 4: Cellular Response on Coated PEEK Surfaces

Cell Type	PEEK Surface	Assay	Time Point	Result	Reference
Mesenchymal Stem Cells (MSCs)	Biomimetic CaP Coated PEEK	Alkaline Phosphatase (ALP) Activity	Day 7	Significantly increased compared to control	
NIH/3T3 Fibroblasts	Oxygen Plasma + P and Ca Ion Functionalized PEEK	Cell Proliferation	24 h	Highest proliferation among tested surfaces	
HOS Osteoblasts	Oxygen Plasma + P and Ca Ion Functionalized PEEK	Cell Proliferation	96 h	Significant increase in proliferation vs. control	
MC3T3-E1 Osteoblasts	CaP Coated PEEK	Cell Proliferation	-	Remarkably enhanced	

Experimental Protocols

PEEK Surface Activation

To promote the nucleation and adhesion of the **calcium phosphate** layer, the inert PEEK surface must first be activated.

Protocol 1: Oxygen Plasma Treatment

- Place PEEK substrates in a low-pressure plasma chamber.
- Introduce oxygen gas into the chamber.
- Apply radiofrequency (RF) power to generate oxygen plasma.
- Expose the PEEK substrates to the plasma for a specified duration (e.g., 1-5 minutes).

- Vent the chamber and remove the activated PEEK substrates.

Protocol 2: Sulfuric Acid Etching

- Immerse PEEK substrates in 90% sulfuric acid for 1 minute. Caution: Perform this step in a fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic; it is advisable to perform this in a beaker placed on ice.
- Carefully remove the substrates and rinse thoroughly with deionized water.
- Dry the substrates in a sterile environment.

Preparation of Simulated Body Fluid (SBF)

SBF is a metastable solution that mimics the inorganic ion concentrations of human blood plasma.

Protocol 3: Preparation of Conventional SBF (c-SBF)

- Wash all glassware and containers with 1N HCl, a neutral detergent, and then rinse thoroughly with ion-exchanged and distilled water before drying.
- In a 1-liter polyethylene bottle, add 500 ml of ion-exchanged and distilled water and stir with a magnetic stirrer.
- Dissolve the following reagents one by one in the order listed in Table 5, ensuring each reagent is completely dissolved before adding the next.
- Adjust the solution temperature to 36.5°C using a water bath.
- Adjust the pH to 7.40 by titrating with 1N HCl.
- Transfer the solution to a 1-liter volumetric flask and bring the volume to 1 liter with ion-exchanged and distilled water at 20°C.
- Store the SBF solution in a polyethylene or polystyrene bottle in a refrigerator at 5-10°C. Do not use if any precipitate is observed.

Table 5: Reagents for 1L of c-SBF

Order	Reagent	Amount (g)
1	NaCl	8.035
2	NaHCO ₃	0.355
3	KCl	0.225
4	K ₂ HPO ₄ ·3H ₂ O	0.231
5	MgCl ₂ ·6H ₂ O	0.311
6	1M HCl	39 mL
7	CaCl ₂	0.292
8	Na ₂ SO ₄	0.072
9	Tris(hydroxymethyl)aminomethane	6.118

Note: More stable SBF formulations can be prepared by mixing concentrated stock solutions to minimize pH fluctuations and spontaneous precipitation during preparation.

Biomimetic Calcium Phosphate Coating

Protocol 4: Two-Step Biomimetic Coating This method uses a concentrated SBF to accelerate the coating process.

- Prepare a 5x concentrated SBF (5x SBF) solution.
- Immerse the surface-activated PEEK substrates in the 5x SBF solution.
- Maintain the immersion at 37°C for 24 hours to form an initial amorphous CaP seeding layer.
- For a more crystalline coating, subsequently immerse the substrates in a **calcium phosphate** super-saturated (CPS) solution for 48 hours at 37°C.
- Gently rinse the coated substrates with deionized water and dry in a sterile environment.

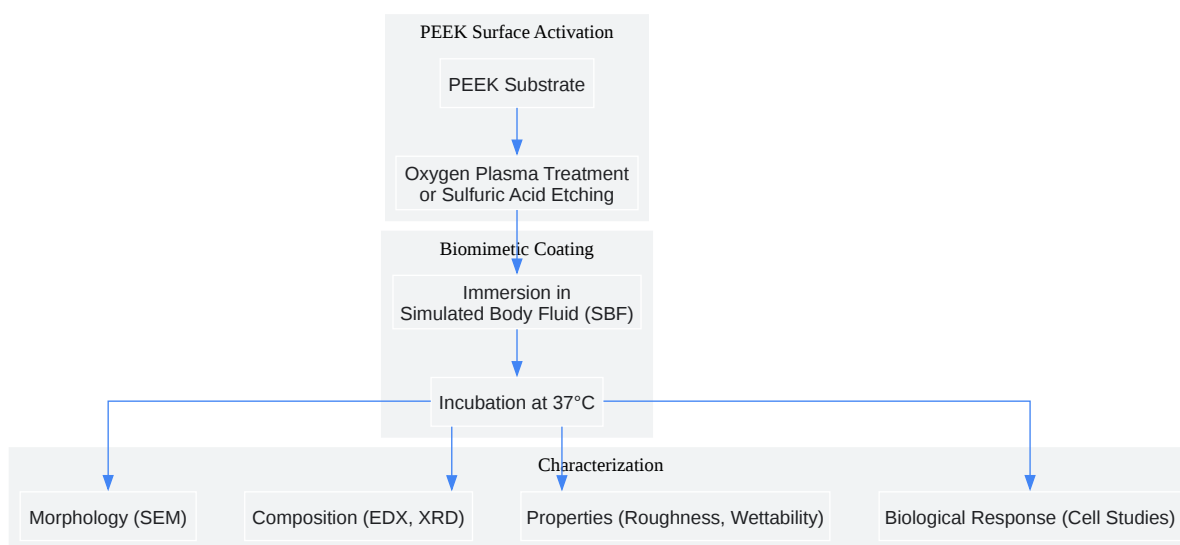
Characterization of the Coating

Protocol 5: Surface Characterization

- Scanning Electron Microscopy (SEM): To observe the surface morphology and crystal structure of the CaP coating.
- Energy Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition of the coating and calculate the Ca/P ratio.
- X-ray Diffraction (XRD): To identify the crystalline phases of the **calcium phosphate** formed (e.g., amorphous, hydroxyapatite).
- Profilometry: To measure the coating thickness and surface roughness.
- Contact Angle Measurement: To assess the wettability of the coated surface.

Visualizations

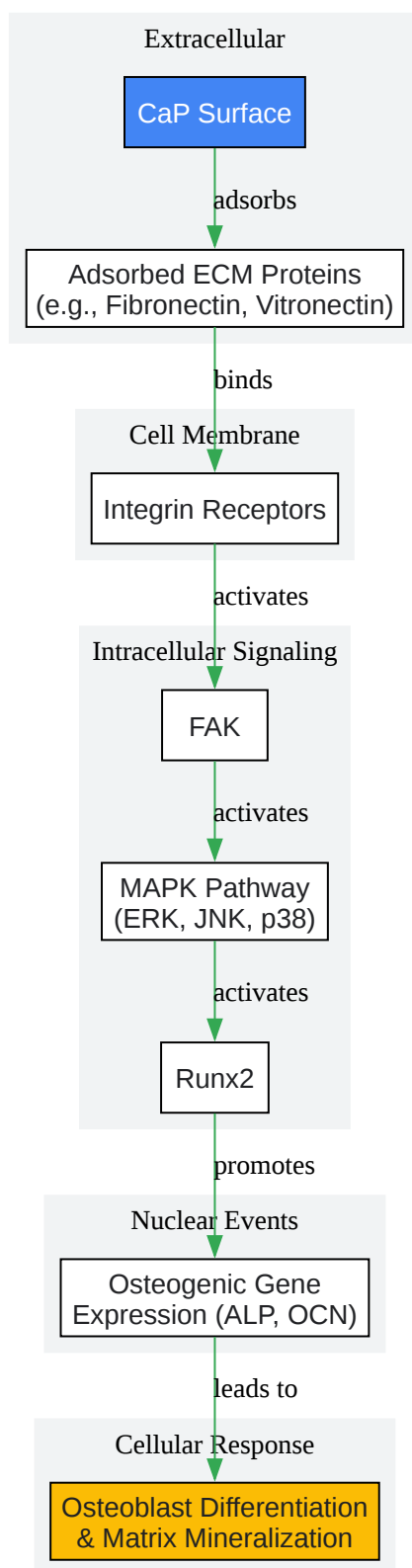
Experimental Workflow



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Caption: Experimental workflow for biomimetic CaP coating on PEEK.

Osteoblast Differentiation Signaling Pathway



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Caption: Simplified signaling pathway of osteoblast differentiation on CaP surfaces.

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